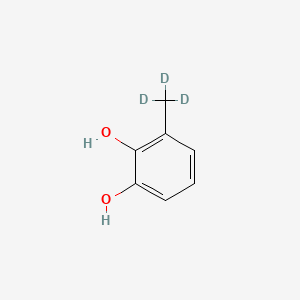

3-Methylcatechol-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trideuteriomethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676028 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189946-33-5 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Bioproduction Methodologies for 3 Methylcatechol D3

Chemoenzymatic Synthesis Strategies for Deuterated Analogues

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to create complex, isotopically labeled molecules. For deuterated catechols, these strategies often involve engineered microbial biocatalysts or specific enzymatic reaction pathways.

Microbial biosynthesis offers a sustainable route for producing deuterated compounds by utilizing engineered microorganisms. These systems can generate necessary cofactors and catalysts from deuterated media, facilitating isotopic labeling. For instance, yeast strains such as Saccharomyces cerevisiae and Pichia pastoris have been employed for deuterative microbial reductions, demonstrating the potential of microbial platforms for isotope incorporation rsc.org. While specific microbial engineering for 3-Methylcatechol-d3 is not extensively documented, the general principle involves culturing microbes in a deuterated environment or providing them with deuterated precursors, allowing endogenous metabolic pathways to incorporate deuterium (B1214612).

Enzymatic reactions are central to chemoenzymatic synthesis. Enzymes such as dioxygenases and dehydrogenases are recognized for their role in synthesizing substituted catechols researchgate.net. Nicotinamide cofactor-dependent enzymes, particularly those involved in reductive processes, are critical for asymmetric synthetic techniques, including reductive deuteration. The generation of 2H-NADH from D₂O and H₂ is a fundamental step in many such biocatalytic deuterations researchgate.netresearchgate.net. Furthermore, enzymes like tryptophanase (TPase) can catalyze direct hydrogen-deuterium (H/D) exchange on amino acids when performed in D₂O d-nb.info. Catechol-O-methyltransferase (COMT) has also been utilized in studies involving isotopic labeling (deuterium and carbon-13) to elucidate reaction mechanisms plos.org. These enzymatic pathways can be harnessed to convert either unlabeled or pre-deuterated precursors into the desired deuterated catechol derivatives.

Precursor Incorporation and Strategic Deuterium Placement Techniques

Strategic deuterium placement is paramount for generating specifically labeled compounds. This involves either direct deuteration of the target molecule or the use of pre-deuterated building blocks.

Several chemical methods facilitate the regioselective introduction of deuterium into aromatic compounds, including catechols and phenols.

Lewis Acid Catalysis: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) acts as a catalyst for the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds using D₂O. This metal-free approach introduces deuterium under mild conditions tcichemicals.comacs.org. Similarly, hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and D₂O has proven effective for the H/D exchange in aromatic systems under ambient conditions researchgate.netdigitellinc.com.

Transition Metal Catalysis: Palladium (Pd) and silver (Ag) catalysts have been employed for regioselective H/D exchange reactions. Pd-catalyzed methods often utilize transient directing groups, with D₂O serving as the deuterium source acs.orgthieme-connect.com. Silver-catalyzed deuteration of (hetero)arenes also uses D₂O and proceeds under mild, neutral conditions with good to excellent deuterium incorporation rsc.org.

Acid/Base Catalysis: While strong acids or bases can catalyze H/D exchange, they may offer limited regioselectivity for complex aromatic structures mdpi.com. However, specific methods, such as the use of NaOH with D₂O for phenol (B47542) deuteration, have shown regioselectivity at ortho and para positions relative to the hydroxyl group researchgate.net.

Other Methods: Reductive deuteration using deuterium gas (D₂) or metal deuterides is a traditional approach researchgate.netnii.ac.jp. Furthermore, direct deuteration of aromatic C-H bonds in compounds like 1,3,4-benzenetriol (BTO) with D₂O has been achieved under specific acidic conditions, demonstrating site-specific deuterium exchange nih.gov. The synthesis of deuterated catechols and their derivatives has also been described as a general process google.com.

For 3-Methylcatechol (B131232), these chemical strategies would focus on introducing deuterium atoms onto the aromatic ring or, potentially, the methyl group, leveraging the reactivity of the phenolic hydroxyl groups to direct or facilitate the substitution.

Biocatalytic pathways can incorporate deuterium by utilizing pre-deuterated substrates. For instance, studies investigating catechol metabolism have employed deuterium-labeled dopamine (B1211576) and DOPAC as substrates to trace metabolic pathways elifesciences.org. The general principle involves providing the microbial system or isolated enzyme with a deuterated precursor molecule, which is then converted to 3-Methylcatechol. The deuterium atoms present in the precursor are thus carried over to the final product. The widespread use of D₂O as a deuterium source in enzymatic reactions further supports this approach, as it can be directly incorporated into various enzymatic processes researchgate.nettcichemicals.comresearchgate.netrsc.orgnih.gov.

Table 1: Representative Chemical Deuteration Methods for Aromatic Compounds

| Catalyst/Mediator | Deuterium Source | Solvent(s) | Typical Conditions | Reported Deuterium Incorporation | Notes | References |

| B(C₆F₅)₃ | D₂O | CDCl₃ | 80 °C, 24 h | Good to Excellent | Heavy metal-free, regioselective, mild conditions | tcichemicals.comacs.org |

| PF₆⁻ | D₂O | HFIP-d1 | Ambient conditions | High | Simple, effective, metal-free | researchgate.netdigitellinc.com |

| AgOTf | D₂O | CDCl₃ | 90 °C, 18 h | Good to Excellent | Silver-catalyzed, regioselective, mild neutral conditions | rsc.org |

| Pd-catalyst + Transient DG | D₂O | Various | Optimized conditions | Up to 97% | Ligand-enabled, ortho-selective for aldehydes | acs.orgthieme-connect.com |

| NaOH | D₂O | N/A (often aqueous) | Optimized conditions | High | Regioselective for ortho/para hydrogens relative to oxygen | researchgate.net |

| Amberlyst-15 | D₂O | D₂O (solvent) | 110 °C, 24 h | Not specified | Acidic catalyst, regioselective deuteration of phenols | researchgate.net |

Table 2: Representative Biocatalytic Approaches for Deuterium Labeling

| Biocatalyst/System | Deuterium Source | Substrate (if applicable) | Key Enzymes/Pathways Involved | Deuterium Incorporation | Notes | References |

| Yeast strains (e.g., S. cerevisiae, P. pastoris) | D₂O / Methanol-d₄ | Various | Microbial reduction, cofactor regeneration (e.g., 2H-NADH) | >95% (backbone) | Cost-effective, scalable, enantioselective potential | rsc.org |

| Tryptophanase (TPase) | D₂O | Amino acids | H/D exchange | Not specified | Catalyzes H/D exchange on α-carbon of amino acids | d-nb.info |

| Nicotinamide cofactor-dependent enzymes | D₂O / H₂ | Various | Reductive deuteration, 2H-NADH generation | High | Enables asymmetric synthetic techniques | researchgate.netresearchgate.net |

| Catechol-O-methyltransferase (COMT) | D₂O | Catechol derivatives | Methyl transfer studies | Not specified | Used in studies to probe reaction mechanisms via isotopic labeling | plos.org |

| Dioxygenases/Dehydrogenases | D₂O | Benzene (B151609) derivatives | Hydroxylation, dehydrogenation | Not specified | Used in synthesis of substituted catechols | researchgate.net |

Advanced Methodologies in Metabolic and Enzymatic Transformation Studies of 3 Methylcatechol

Microbial Degradation Pathways and Biochemical Mechanisms

Microorganisms have evolved diverse enzymatic machinery to catabolize aromatic compounds, with 3-methylcatechol (B131232) serving as a pivotal intermediate in many such pathways.

Aromatic Ring Cleavage: Intradiol and Extradiol Dioxygenase Activity

The initial step in the microbial degradation of 3-methylcatechol often involves the cleavage of its aromatic ring by dioxygenase enzymes. These enzymes are broadly categorized into two main types based on their cleavage mechanism: intradiol (or ortho) dioxygenases and extradiol (or meta) dioxygenases. Intradiol dioxygenases cleave the C-C bond between the two hydroxyl groups, yielding cis,cis-muconic acid derivatives. Extradiol dioxygenases, conversely, cleave the bond adjacent to the hydroxyl groups, producing 2-hydroxymuconic semialdehyde derivatives researchgate.net.

Research indicates that various catechol 1,2-dioxygenases (intradiol) from species like Acinetobacter, Pseudomonas, Nocardia, Alcaligenes, and Corynebacterium can oxidize 3-methylcatechol, exhibiting both intradiol and extradiol cleavage patterns, although some preparations, such as those from Brevibacterium and Arthrobacter, show only intradiol activity wikipedia.orgasm.org. Extradiol dioxygenases, such as catechol 2,3-dioxygenase (C23O), are also involved, cleaving 3-methylcatechol via a meta-fission pathway nih.govigem.orgebi.ac.ukmdpi.com. For instance, the catechol 2,3-dioxygenase from Pseudomonas putida F1 catalyzes the ring cleavage of 3-methylcatechol, contributing to toluene (B28343) catabolism nih.gov.

Toluene and Substituted Benzene (B151609) Catabolism Routes Involving 3-Methylcatechol

3-Methylcatechol is a well-established intermediate in the aerobic degradation of toluene and other substituted benzenes researchgate.netnih.govjst.go.jpwur.nl. In the degradation of toluene by Pseudomonas putida F1, for example, toluene is first oxidized to cis-toluene dihydrodiol, which is then dehydrogenated to form 3-methylcatechol. This intermediate is subsequently processed via a meta ring-cleavage pathway nih.govwur.nl. Similarly, strains like Burkholderia species degrade toluene through pathways that proceed via either 3-methylcatechol or 4-methylcatechol (B155104) researchgate.net. The trichloroethylene-degrading bacterium G4 also catabolizes toluene via a unique pathway involving o-cresol (B1677501) and 3-methylcatechol as successive intermediates, with the latter being further processed by catechol-2,3-dioxygenase nih.govasm.org.

Functional Roles of Specific Dioxygenases and Dehydrogenases in Microbial Metabolism

Specific enzymes are crucial for the efficient metabolism of 3-methylcatechol. Toluene dioxygenase (e.g., TodC1C2BA from Pseudomonas putida) initiates toluene degradation, leading to the formation of cis-toluene dihydrodiol, which is then converted to 3-methylcatechol by a dehydrogenase (e.g., TodD) wur.nl. Catechol 2,3-dioxygenases (C23Os) play a significant role in the meta-cleavage of 3-methylcatechol, breaking it down into products that can enter central metabolic pathways igem.orgmdpi.com. For example, TodE specifically encodes for 3-methylcatechol 2,3-dioxygenase, responsible for the initial cleavage of 3-methylcatechol into 2-hydroxy-6-oxo-methylhexa-2,4-dienoate (6-methyl HODA) igem.org. Other enzymes, like catechol 1,2-dioxygenases, can also cleave 3-methylcatechol, albeit sometimes with different regioselectivity wikipedia.orgasm.org.

Isolation, Characterization, and Genomic Analysis of Degrading Microorganisms

Numerous bacterial strains capable of degrading 3-methylcatechol have been isolated and characterized. Pseudomonas putida, Bacillus cereus, and Bacillus subtilis are among the strains identified for their BTX (benzene, toluene, xylene) degradation capabilities, often involving 3-methylcatechol as an intermediate researchgate.net. Studies have also identified bacteria like Rhodococcus sp. strain ZWL3NT that degrade nitroaromatic compounds through 3-methylcatechol via a meta-cleavage pathway ebi.ac.uk. Genomic analyses of these microorganisms provide insights into the genetic basis of their catabolic capabilities, identifying gene clusters encoding the necessary dioxygenases, dehydrogenases, and other enzymes involved in aromatic compound degradation. For example, the genes encoding catechol 2,3-dioxygenase (like todE or bndC) have been identified and studied in various degrading bacteria igem.orgebi.ac.ukresearchgate.net.

Enzymatic Catalysis and Biotransformation Kinetics

Understanding the kinetic properties and substrate specificities of enzymes involved in 3-methylcatechol metabolism is essential for optimizing biotransformation processes.

Substrate Specificity and Enzyme Inhibition Profiles of Catechol Dioxygenases

Catechol dioxygenases exhibit varying substrate specificities. For instance, catechol 2,3-dioxygenase from Pseudomonas putida pWW0 catalyzes the ring cleavage of catechol, 3-methylcatechol, and 4-methylcatechol, but shows only weak activity towards 4-ethylcatechol (B135975) nih.gov. The enzyme from Acinetobacter xylosoxidans KF701 shows the highest activity towards catechol, with relative activities for other dihydroxylated aromatics in the order of 4-chlorocatechol (B124253) > 4-methylcatechol > 3-methylcatechol nih.gov.

Enzyme inhibition is a critical factor in biotransformation. 4-Methylcatechol, for example, has been shown to be a potent "suicide inhibitor" of catechol 2,3-dioxygenases (C23Os), leading to the oxidation of the Fe(II) cofactor and enzyme inactivation asm.org. Studies have focused on engineering C23Os to improve their activity against such inhibitors or to reduce inactivation rates asm.org. For example, kinetic studies have revealed that 3-chlorocatechol (B1204754) and 4-chlorocatechol can act as noncompetitive or mixed-type inhibitors of certain catechol 2,3-dioxygenases researchgate.net. Immobilization of enzymes, such as catechol 2,3-dioxygenase in κ-carrageenan, has been shown to protect the enzyme from inhibition and enhance its stability and resistance to inactivation during catalysis, sometimes broadening its substrate specificity pjoes.com.

Compound List:

3-Methylcatechol-d3

3-Methylcatechol

Catechol

Toluene

Benzene

Xylene

o-Cresol

p-Cresol

4-Methylcatechol

4-Chlorocatechol

3-Chlorocatechol

4-Ethylcatechol

2,3-Dihydroxybiphenyl

4-Hydroxybenzoate (4-HBA)

2-Nitrotoluene (B74249) (2-NT)

3-Nitrotoluene (B166867) (3NT)

3-Nitrocatechol

4-Nitrocatechol

Pyrogallol

3-Methoxycatechol

4-Hydroxybenzoic acid

Caffeic acid

Ferulic acid

Aniline

3,4-Dichloroaniline (DCA)

2-Hydroxy-6-oxo-methylhexa-2,4-dienoate (6-methyl HODA)

cis-Toluene dihydrodiol

cis,cis-Muconic acid

Muconolactone

β-Ketoadipate enol-lactone

3-Oxoadipate

Acetaldehyde

Acetyl-CoA

Succinyl-CoA

3-Ethylcatechol

2,3-Dihydroxyethylbenzene 1,2-dioxygenase

2-Hydroxy-2,4-pentadienoate

3-FMC

MDPV

Ornithine

γ-Glutamyl valine

γ-Glutamyl isoleucine

Cysteine glutathione (B108866) disulfide

2-Aminoadipate

3-Methyl-catechol sulfate (B86663)

Ferulic acid-4-sulfate

N2-Furoyl-glycine

Caffeine

7-Dehydrocholesterol (7-DHC)

Vitamin D2

Vitamin D3

Calcidiol (25-hydroxyvitamin D)

Calcitriol (1,25(OH)2D)

p-Toluate

Regioselectivity and Stereoselectivity in Oxygenase-Mediated Reactions

Oxygenases play a crucial role in the initial steps of 3-methylcatechol metabolism, often involving the addition of oxygen atoms to aromatic rings. The regioselectivity of these reactions dictates where on the molecule the oxygenase acts, while stereoselectivity concerns the spatial arrangement of the resulting products. Studies have investigated various oxygenases, such as toluene dioxygenases (TODs) and nitrotoluene dioxygenases (NTDOs), for their ability to transform 3-methylcatechol or its precursors.

Research on nitrotoluene dioxygenases (NTDOs) has shown that modifications in their active sites can alter their regioselectivity. For instance, mutations in NTDOs have been observed to shift the primary product from 3-methylcatechol to 4-methylcatechol when acting on 3-nitrotoluene. This highlights the enzyme's ability to control the position of oxygenation nih.gov. Furthermore, the same enzyme systems, when acting on different substrates, can yield various methylated catechols. For example, toluene ortho-monooxygenase (TOM) hydroxylates toluene at the ortho position, leading to o-cresol, which can then be further oxidized to 3-methylcatechol psu.edu. Similarly, certain dioxygenases can directly hydroxylate aromatic compounds to form catechols. For instance, the biotransformation of m-cresol by phenol (B47542) hydroxylase predominantly yields 3-methylcatechol ebi.ac.uk.

The stereochemical outcome of these oxygenase-mediated reactions is also critical. Many bacterial dioxygenases, particularly Rieske dioxygenases, are known to introduce both atoms of molecular oxygen into the aromatic nucleus stereospecifically, yielding cis-diols as intermediates koreascience.krnih.gov. While direct studies on the stereoselectivity of oxygenases acting on 3-methylcatechol itself are less common, the principles observed in the transformation of related substrates suggest that the precise orientation of the methyl group and the hydroxyl groups on the 3-methylcatechol molecule influences the enzyme's active site interaction and thus the regioselectivity of subsequent transformations plos.org.

Rational Engineering of Enzyme Systems for Modified Catalytic Properties

The ability to engineer enzymes for altered or enhanced catalytic properties is a cornerstone of modern biocatalysis. For 3-methylcatechol metabolism, this involves modifying oxygenases or other enzymes involved in its degradation pathways. Rational design, guided by structural information and mechanistic understanding, or directed evolution, which employs iterative cycles of mutation and selection, are key strategies.

Research has focused on modifying enzymes like catechol 1,2-dioxygenases (C12Os) and catechol 2,3-dioxygenases (C23Os). For example, engineered C23Os (e.g., 3MCR mutants) have been developed to restore 3-methylcatechol oxidation activity, although with trade-offs in catalytic efficiency. These modifications aim to improve substrate range or catalytic turnover rates . Similarly, studies on nitrotoluene dioxygenases (NTDOs) have explored site-directed mutagenesis to alter their substrate preferences and regioselectivity. By introducing specific amino acid substitutions, researchers have enhanced the enzyme's affinity and catalytic efficiency for substrates like 3-nitrotoluene, leading to altered product formation, such as favoring 4-methylcatechol over 3-methylcatechol nih.gov.

Protein engineering approaches have also been applied to cytochrome P450 monooxygenases (CYPs) to improve their regioselectivity for hydroxylating various compounds, including fatty acids mdpi.comresearchgate.net. While not directly focused on 3-methylcatechol, these studies demonstrate the power of rational design and directed evolution in fine-tuning enzyme active sites to achieve specific hydroxylation patterns. For instance, mutations in substrate entry channels, active sites, and water channels of CYP175A1 were engineered to enhance its catalytic rate and regioselectivity for alkane hydroxylation rsc.org. These principles are transferable to engineering enzymes involved in 3-methylcatechol biotransformation to optimize their activity and specificity.

Metabolite Identification and Metabolic Flux Analysis in Biotransformation Processes

Understanding the complete metabolic fate of 3-methylcatechol requires identifying all intermediate metabolites and quantifying the flow of carbon through the various metabolic pathways. Deuterated analogs, such as this compound, are invaluable tools in this regard, particularly for metabolic flux analysis (MFA).

Metabolite Identification: During the biotransformation of aromatic compounds, 3-methylcatechol can be an intermediate. For example, in the degradation of 3-nitrotoluene by Rhodococcus sp. strain ZWL3NT, 3-methylcatechol and 2-methyl-cis,cis-muconate were identified as metabolites ebi.ac.uk. In other studies, the degradation of toluene by Pseudomonas putida involves the formation of 3-methylcatechol as an intermediate, which is then further metabolized via the meta pathway wur.nl. Some microorganisms can accumulate 3-methylcatechol, especially if they lack the enzymes for its subsequent degradation wur.nl. For instance, Burkholderia fungorum FLU100, when grown on benzene or mono-halogen benzenes, temporarily accumulates 3-methylcatechol, which is then converted to 2-methylmuconolactone researchgate.net.

Metabolic Flux Analysis (MFA): Metabolic flux analysis provides a quantitative understanding of how metabolites flow through metabolic networks. Stable isotope labeling, often using ¹³C or ²H (deuterium), is a cornerstone of MFA rsc.orgcortecnet.com. Deuterated compounds like this compound can serve as tracers to monitor the metabolic pathways involved in its breakdown. By feeding a labeled substrate and tracking the incorporation of the label into downstream metabolites using techniques like mass spectrometry, researchers can infer reaction rates and directions cortecnet.comosti.gov.

While specific studies detailing the MFA of this compound are not extensively detailed in the provided search snippets, the general principles apply. Deuterated water (²H₂O) has been successfully used as a substrate-agnostic tracer for studying central carbon metabolism, recapitulating findings from labeled nutrient substrates and enabling flux analysis in challenging fermentation settings osti.gov. This suggests that isotopically labeled 3-methylcatechol would similarly be effective in tracing its metabolic fate. For example, in the context of nitroaromatic compound degradation, studies have used labeled substrates to identify key metabolites and pathways nih.govebi.ac.uk. The identification of metabolites like 3-methylcatechol and its subsequent transformations into compounds such as 2-methylmuconolactone researchgate.net or other muconate derivatives ebi.ac.uknih.gov can be quantitatively assessed using labeled tracers within an MFA framework.

Data Table: Identified Metabolites in 3-Methylcatechol Biotransformation

| Metabolite | Source Organism/System | Pathway Context | Reference Snippet |

| 3-Methylcatechol | Rhodococcus sp. strain ZWL3NT | Degradation of 3-nitrotoluene | ebi.ac.uk |

| 2-Methyl-cis,cis-muconate | Rhodococcus sp. strain ZWL3NT | Degradation of 3-nitrotoluene (downstream of 3-MC) | ebi.ac.uk |

| 3-Methylcatechol | Pseudomonas putida F1 | Intermediate in toluene degradation | wur.nl |

| 3-Methylcatechol | Burkholderia fungorum FLU100 | Intermediate in toluene degradation, accumulates | researchgate.net |

| 2-Methylmuconolactone | Burkholderia fungorum FLU100 | Transformation product of 3-methylcatechol | researchgate.net |

| 3-Methylcatechol | Acidovorax sp. strain JS42 | Product of 2-nitrotoluene 2,3-dioxygenase | nih.gov |

| 4-Methylcatechol | Acidovorax sp. strain JS42 | Alternative product from 3-nitrotoluene with mutants | nih.gov |

| 3-Chlorocatechol | Pseudomonas sp. strain JS6 | Intermediate in chlorobenzene (B131634) degradation | nih.gov |

| 3-Methylcatechol | Pseudomonas sp. strain JS6 | Accumulates during toluene/chlorobenzene co-exposure | nih.gov |

Compound List:

3-Methylcatechol (3-MC)

Toluene

3-Nitrotoluene (3NT)

2-Nitrotoluene (2NT)

4-Nitrotoluene

Catechol

o-Cresol

m-Cresol

p-Cresol

2-Methyl-cis,cis-muconate

2-Methylmuconolactone

3-Chlorocatechol

4-Methylcatechol

2-Chloromucounate

3-Chloromuconate

Maleylacetate

3-Oxoadipate

2,3-Dihydroxybiphenyl

Indole

Naphthalene

2,4-Dinitrotoluene (DNT)

4-Methyl-5-nitrocatechol

Pentachlorophenol

Benzene

Salicylate

4-Chlorosalicylate

4-Chlorocatechol

4-Chloromuconolactone

Protoanemonin

3-Methylmuconate

3-Chlorocatechol

2-Chloro-cis,cis-muconate

2-Methyl-cis-dienelactone

3-Methylcatechol 1-sulfate

Environmental Dynamics and Atmospheric Chemistry of 3 Methylcatechol

Atmospheric Transformation Processes

Ozonolysis Reactions and Secondary Product Formation

Ozonolysis is a key degradation pathway for 3-methylcatechol (B131232) in the atmosphere. researchgate.net The reaction is initiated by the addition of ozone (O3) to the aromatic ring, leading to the formation of unstable primary ozonides. researchgate.net These intermediates rapidly decompose, cleaving the aromatic ring and generating a variety of secondary products.

Theoretical studies on the related compound catechol suggest that ozonolysis leads to products such as malealdehyde, oxalic acid, and CO2. publish.csiro.au For 3-methylcatechol, the reaction is complex, with quantum chemical calculations determining the total rate constant for the O3-initiated reaction to be 7.89 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. researchgate.net This reaction is a contributor to the formation of secondary organic aerosols (SOA). researchgate.netscispace.com The cleavage of the carbon-carbon bond holding the two hydroxyl groups results in the formation of substituted cis,cis-muconic acids, which can be further oxidized to smaller, polyfunctional carboxylic acids like glyoxylic and oxalic acids. uky.eduresearchgate.net

Interactions with Reactive Atmospheric Species (e.g., Nitrate (B79036) Radicals, Hydroxyl Radicals)

Nitrate Radicals (NO₃•): During nighttime, when photochemical processes are absent, the nitrate radical (NO₃•) becomes a dominant oxidant for aromatic compounds like 3-methylcatechol. nih.govacs.org The reaction between gaseous NO₃• and 3-methylcatechol at the air-water interface of aerosols is an efficient pathway for producing nitrocatechol compounds, which are significant components of atmospheric brown carbon (BrC). nih.govacs.orgacs.orgresearchgate.net

Two primary mechanisms have been proposed for this transformation: nih.govacs.org

Electron Transfer: A fast electron transfer from 3-methylcatechol to the nitrate radical forms a semiquinone radical, which is then nitrated. nih.govacs.org

Radical Addition: The direct attack of the nitrate radical on the aromatic ring forms cyclohexadienyl radical intermediates that lead to nitrated products. nih.govacs.org

The major products identified from this reaction are isomers of nitromethylcatechol, specifically 3-methyl-4-nitrocatechol and 3-methyl-5-nitrocatechol (B1419049). nih.gov Experimental evidence suggests that 3-methyl-5-nitrocatechol is the dominant isomer formed. nih.gov This nighttime chemistry contributes significantly to the formation of light-absorbing secondary organic aerosols. copernicus.org

Hydroxyl Radicals (OH•): The hydroxyl radical (OH•) is the primary daytime oxidant in the troposphere. nih.gov The reaction of OH• with 3-methylcatechol is rapid and proceeds through several pathways. The gas-phase reaction rate constant for 3-methylcatechol with OH• is approximately 1.9 times larger than that for unsubstituted catechol, indicating that the methyl group activates the ring towards oxidation. uky.edu

The reaction can lead to:

Functionalization: The addition of further hydroxyl groups to the aromatic ring, forming polyphenols and hydroxylated quinones. uky.eduresearchgate.net This occurs via an OH-adduct mechanism. copernicus.org

Fragmentation: Cleavage of the aromatic ring, producing various smaller, oxygenated organic molecules, including polyfunctional carboxylic acids. uky.edu

Nitration: In the presence of nitrogen oxides (NOx), the reaction can also lead to the formation of nitrated products like 5-methyl-3-nitrocatechol. copernicus.org

Photochemical Degradation Pathways

Sunlight plays a direct role in the degradation of 3-methylcatechol and its transformation products, influencing the formation of atmospheric aerosols.

Liquid-Phase Photolysis and Product Characterization under Simulated Sunlight

In the atmospheric aqueous phase (e.g., cloud droplets, aerosol water), 3-methylcatechol undergoes photolysis, a process significantly accelerated by the presence of other chemical species like nitrite (B80452) (NO₂⁻). mdpi.comresearchgate.net Studies under simulated sunlight show that the degradation rate of 3-methylcatechol in the presence of nitrite is more than double the rate in the dark (k₂ₙd(global) = 0.075 M⁻¹·s⁻¹ under illumination versus k₂ₙd = 0.032 M⁻¹·s⁻¹ in the dark). mdpi.com

This photochemical processing leads to a different suite of products than dark reactions. While dark reactions primarily yield 3-methyl-5-nitrocatechol (3M5NC) and 3-methyl-4-nitrocatechol (3M4NC), these are minor products under illumination. mdpi.com Instead, sunlight-driven reactions form second-generation products, such as hydroxy-3-methyl-5-nitrocatechol and various oxidative cleavage products. mdpi.com The photolysis of nitrite and nitrate ions generates reactive nitrogen species and hydroxyl radicals, which drive these complex transformations. mdpi.comresearchgate.net

Mechanisms of Secondary Organic Aerosol and Brown Carbon Precursor Formation

3-Methylcatechol is a potent precursor to the formation of Secondary Organic Aerosol (SOA) and Brown Carbon (BrC), which are aerosol particles that absorb light and impact Earth's radiative balance. mdpi.comrsc.org The mechanisms involve the atmospheric processing of 3-methylcatechol into larger, more complex, and light-absorbing molecules.

The key pathways to BrC formation from 3-methylcatechol include:

Aqueous-phase reactions with nitrite under sunlight: This process forms nitrocatechols and other highly absorbing compounds. mdpi.comresearchgate.net The absorption properties of the resulting BrC increase with higher concentrations of nitrite. mdpi.com

Nighttime reactions with nitrate radicals: As discussed, this pathway efficiently generates nitrocatechols, which are known chromophores (light-absorbing components) of BrC. nih.govacs.org

Oxidative oligomerization: Reactions involving oxidants like OH• can lead to the formation of dimers, trimers, and other oligomers, which contribute to the mass and absorptivity of SOA particles.

The light-absorbing properties of the formed BrC can be quantified using the Mass Absorption Coefficient (MAC). Research has shown how this value changes based on reactant concentrations, as detailed in the table below.

| Initial NaNO₂ Concentration (mM) | Sunlight | MAC₃₅₀ (m²·g⁻¹) | MAC₄₀₀ (m²·g⁻¹) | MAC₄₁₀ (m²·g⁻¹) |

|---|---|---|---|---|

| 0.1 | YES | 0.96 ± 0.02 | 0.44 ± 0.01 | 0.37 ± 0.01 |

| 0.5 | YES | 1.8 ± 0.1 | 0.82 ± 0.05 | 0.68 ± 0.04 |

| 1.0 | YES | 2.5 ± 0.1 | 1.12 ± 0.05 | 0.94 ± 0.04 |

| 2.0 | YES | 3.2 ± 0.2 | 1.5 ± 0.1 | 1.3 ± 0.1 |

| 2.0 | NO | 4.5 ± 0.2 | 2.1 ± 0.1 | 1.8 ± 0.1 |

| 5.0 | YES | 4.0 ± 0.2 | 2.0 ± 0.1 | 1.7 ± 0.1 |

| 5.0 | NO | 6.2 ± 0.3 | 3.1 ± 0.2 | 2.7 ± 0.2 |

This table presents wavelength-dependent mass absorption coefficients (MAC) for BrC formed from the reaction of 0.1 mM 3-methylcatechol with varying concentrations of sodium nitrite (NaNO₂) under simulated sunlight and in the dark. mdpi.commdpi-res.com Data from mdpi.com.

Microbial Bioremediation Potential in Contaminated Environments

In soil and water, 3-methylcatechol is a key intermediate in the microbial degradation of common aromatic pollutants like toluene (B28343), o-xylene, and m-xylene (B151644). jst.go.jpnih.gov Various microorganisms, particularly bacteria from the Pseudomonas genus, have demonstrated the ability to metabolize this compound, highlighting its relevance in bioremediation strategies for contaminated sites. academicjournals.orgnih.gov

The microbial degradation of 3-methylcatechol typically proceeds via enzymatic ring cleavage. Two main pathways are known: wikipedia.org

Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, this pathway breaks the bond between the two hydroxyl-bearing carbons. wikipedia.orggoettingen-research-online.de

Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase (encoded by genes like todE in Pseudomonas putida), this pathway cleaves the ring adjacent to one of the hydroxyl groups. wikipedia.orgjst.go.jpnih.govgoettingen-research-online.de

The meta-cleavage pathway is common for substituted catechols. nih.govnih.gov For instance, Pseudomonas putida F1 utilizes the tod operon to convert toluene to 3-methylcatechol, which is then processed by 3-methylcatechol 2,3-dioxygenase. asm.orgosti.govnih.gov However, the accumulation of 3-methylcatechol can be toxic to some microbial strains, inhibiting their growth and degradative activity. jst.go.jpnih.govwur.nl Therefore, the presence and efficiency of these ring-cleavage enzymes are crucial for the complete mineralization of the parent pollutants. jst.go.jpnih.gov The ability of microbial consortia to metabolize 3-methylcatechol into central metabolites (compounds that can enter the TCA cycle) makes them valuable tools for the environmental cleanup of aromatic hydrocarbons. academicjournals.orggoettingen-research-online.de

Pathways of Degradation in Soil and Aqueous Systems

The persistence of 3-methylcatechol in the environment is largely dictated by microbial activity in soils and chemical processes in water.

In Soil:

The primary mechanism for the degradation of 3-methylcatechol in soil is microbial biodegradation. Soil bacteria, particularly from genera such as Pseudomonas, Rhodococcus, and Burkholderia, are adept at breaking down aromatic compounds. ebi.ac.uknih.govresearchgate.netnih.gov These microorganisms utilize enzymatic pathways to cleave the aromatic ring of 3-methylcatechol, converting it into compounds that can enter central metabolic cycles. nih.govasm.orgresearchgate.net

The key enzymatic steps involve dioxygenase enzymes that incorporate molecular oxygen into the catechol ring, leading to its cleavage. Two main pathways are recognized:

Meta-cleavage pathway: This is a common route for 3-methylcatechol degradation. nih.govresearchgate.net An enzyme, catechol 2,3-dioxygenase, cleaves the bond between the two hydroxyl-bearing carbons and an adjacent carbon. nih.govresearchgate.net For instance, Pseudomonas putida F1 metabolizes 3-methylcatechol via the meta-cleavage pathway, a process involving the todE gene, which codes for 3-methylcatechol 2,3-dioxygenase. asm.orgtandfonline.comosti.gov This pathway ultimately yields simpler molecules like acetate (B1210297) and pyruvate (B1213749) that can be used by the bacteria for energy and growth. nih.gov

Ortho-cleavage pathway: Alternatively, the ortho-cleavage pathway can be employed, where catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms. nih.gov Rhodococcus sp. strain ZWL3NT, for example, possesses both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, indicating its capacity to degrade 3-methylcatechol through either pathway. ebi.ac.uknih.govasm.org This versatility allows for efficient mineralization of the compound under various environmental conditions.

In Aqueous Systems:

In aqueous environments, the degradation of 3-methylcatechol can occur through both abiotic and biotic processes. While microbial degradation similar to that in soil occurs, chemical transformations are also significant.

3-methylcatechol is known to be unstable in aqueous solutions, especially under neutral to basic pH conditions, where it can undergo oxidation and polymerization. researchgate.net In the presence of sunlight, photodegradation can occur. Furthermore, reactions with other chemical species present in water, such as nitrite (NO₂⁻), can lead to the formation of new compounds. researchgate.net Studies have shown that in the presence of nitrite under acidic, aqueous conditions typical of atmospheric aerosols, 3-methylcatechol can be transformed into nitrated derivatives like 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol. researchgate.net These reactions are significant in the context of atmospheric brown carbon formation. researchgate.net

The table below summarizes the key degradation pathways.

| Environment | Primary Pathway | Mechanism | Key Enzymes/Reactants | Resulting Products |

| Soil | Microbial Biodegradation | Enzymatic Ring Fission | Catechol 2,3-dioxygenase, Catechol 1,2-dioxygenase | Tricarboxylic acid (TCA) cycle intermediates (e.g., pyruvate, acetate) |

| Aqueous | Chemical Degradation | Oxidation, Polymerization, Nitration | Oxygen, Nitrite (NO₂⁻) | o-benzoquinone, Polymeric compounds, Nitrocatechols |

Role as a Xenobiotic Metabolite in Environmental Biotransformations

3-Methylcatechol is a crucial intermediate, or xenobiotic metabolite, in the biodegradation of several widespread environmental pollutants. ebi.ac.uknih.govebi.ac.ukcontaminantdb.ca Its formation is a key step in the detoxification and mineralization of these parent compounds by soil microorganisms.

A primary example is the degradation of toluene , a major component of BTEX (benzene, toluene, ethylbenzene, and xylenes) pollutants found in contaminated soil and groundwater. ethz.ch Several aerobic degradation pathways for toluene converge on 3-methylcatechol. nih.govethz.ch For example:

Pseudomonas putida F1 uses a toluene dioxygenase to convert toluene into cis-toluene dihydrodiol, which is then dehydrogenated to form 3-methylcatechol. asm.orgresearchgate.netwur.nl

Burkholderia cepacia G4 oxidizes toluene to o-cresol (B1677501) and then to 3-methylcatechol. nih.gov

Ralstonia pickettii PKO1 hydroxylates toluene to m-cresol (B1676322), which is subsequently hydroxylated again to yield 3-methylcatechol. nih.gov

Similarly, 3-methylcatechol is a metabolite in the degradation of xylenes . For instance, m-xylene can be metabolized to 3-methylcatechol. ethz.ch

The compound also plays a vital role in the breakdown of nitroaromatic compounds , which are common in industrial waste and pesticide-contaminated soils. ebi.ac.uknih.govcontaminantdb.ca

Rhodococcus sp. strain ZWL3NT degrades 3-nitrotoluene (B166867) by converting it exclusively to 3-methylcatechol with the release of a nitrite group, a reaction catalyzed by a unique dioxygenase. nih.govasm.orgnih.gov

Micrococcus sp. strain SMN-1, isolated from pesticide-contaminated soil, degrades 2-nitrotoluene (B74249) via an oxidative pathway that produces 3-methylcatechol as a key metabolite. ebi.ac.ukresearchgate.net

The following table details the role of 3-methylcatechol as a metabolite.

| Parent Xenobiotic | Microbial Strain(s) | Metabolic Pathway | Reference |

| Toluene | Pseudomonas putida F1 | Toluene -> cis-Toluene dihydrodiol -> 3-Methylcatechol | asm.orgresearchgate.net |

| Toluene | Burkholderia cepacia G4 | Toluene -> o-Cresol -> 3-Methylcatechol | nih.gov |

| Toluene | Ralstonia pickettii PKO1 | Toluene -> m-Cresol -> 3-Methylcatechol | nih.gov |

| m-Xylene | Various Bacteria | m-Xylene -> ... -> 3-Methylcatechol | ethz.ch |

| 3-Nitrotoluene | Rhodococcus sp. ZWL3NT | 3-Nitrotoluene -> 3-Methylcatechol + Nitrite | asm.orgnih.gov |

| 2-Nitrotoluene | Micrococcus sp. SMN-1 | 2-Nitrotoluene -> 3-Methylcatechol + Nitrite | ebi.ac.ukresearchgate.net |

Spectroscopic and Computational Characterization of 3 Methylcatechol and Its Clusters

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy, particularly broadband chirped pulse Fourier transform microwave (CP-FTMW) spectroscopy, has been instrumental in investigating the structures and dynamics of 3-methylcatechol (B131232) and its water clusters researchgate.netnih.govmpg.de. This technique allows for the precise determination of molecular geometries and the observation of subtle dynamic processes.

Conformer Identification and Structural Elucidation

From theoretical calculations, multiple conformers of 3-methylcatechol have been predicted, primarily differing in the orientations of the hydroxyl groups researchgate.net. Experimental rotational spectroscopy has successfully assigned transitions to several of these conformers. For instance, studies have assigned rotational transitions to two out of three theoretically predicted conformers of 3-methylcatechol researchgate.net. The analysis of rotational constants, derived from these spectra, along with data from ¹³C and H₂¹⁸O isotopologues, has enabled the determination of effective, substitution, and semi-experimental structures, showing excellent agreement with theoretical calculations researchgate.net.

Analysis of Methyl Internal Rotation and Water Tunneling Dynamics in Clusters

Rotational spectra of 3-methylcatechol have revealed splitting patterns indicative of methyl internal rotation, observed primarily for the lower-energy conformer researchgate.net. In water clusters of 3-methylcatechol (MC⋅⋅⋅(H₂O)n), both methyl internal rotation and water tunneling dynamics have been probed researchgate.netmpg.de. Theoretical modeling and analysis of these splittings provide insights into the tunneling and conversion barriers associated with different hydrate (B1144303) conformers researchgate.netmpg.de. For example, studies on 3-methylcatechol clusters indicate that the addition of water molecules has a minimal effect on the methyl internal rotation barrier, a trend observed in other methyl-substituted molecules mdpi.com. The characteristic tunneling splitting patterns serve as crucial evidence for the identification of molecular carriers and the dynamics within these clusters mpg.de.

Isotopic Substitution for Precise Structural Confirmation and Dynamic Studies

Isotopic substitution, specifically the use of ¹³C and H₂¹⁸O isotopologues of 3-methylcatechol hydrates, has been critical for conclusive structural identification and the analysis of dynamic processes researchgate.netnih.govmpg.de. By analyzing the rotational transitions of these isotopologues, researchers can determine the positions of atoms and confirm structural assignments. This approach, coupled with Kraitchman's equations, allows for the precise determination of atomic coordinates and the confirmation of structural models, thereby providing precise structural confirmation and aiding in dynamic studies researchgate.netcsic.es. While direct studies on "3-Methylcatechol-d3" were not explicitly detailed, the methodology employing isotopologues highlights the importance of such substitutions for detailed structural and dynamic investigations.

Quantum Chemical Calculations and Advanced Theoretical Modeling

Quantum chemical calculations, including Ab Initio methods and Density Functional Theory (DFT), are essential for complementing experimental spectroscopic data and understanding the electronic structure and interaction pathways of 3-methylcatechol and its clusters nih.govmpg.deresearchgate.netresearchgate.netuva.esresearchgate.netnih.govnovapublishers.com.

Ab Initio and Density Functional Theory (DFT) Approaches for Electronic Structure

Ab Initio and DFT methods, such as B3LYP-D3(BJ)/def2-TZVP and ωB97XD/Jun-cc-pVTZ, have been extensively used to predict the relative stabilities of 3-methylcatechol conformers and to calculate their structural parameters and vibrational frequencies mpg.deresearchgate.netuva.esresearchgate.netnih.gov. These calculations provide a theoretical framework for interpreting experimental rotational spectra and understanding the electronic properties of the molecule. DFT methods, in particular, offer a computationally efficient approach to studying electronic structure, enabling the prediction of molecular geometries, interaction energies, and reaction pathways novapublishers.com. Calculations have also been employed to determine methyl internal rotation barrier heights, which are in good agreement with experimental values mpg.de.

Solvation Pathway Analysis: Differentiating Wetting and Droplet Aggregation

A significant focus of research has been on understanding the solvation pathways of 3-methylcatechol with water molecules, distinguishing between "droplet aggregation" and "wetting" pathways researchgate.netnih.govmpg.deresearchgate.netuva.escsic.esacs.orgunibo.it. Broadband rotational spectroscopy, combined with computational chemistry, has revealed that 3-methylcatechol can exhibit two competing solvation behaviors with up to five water molecules researchgate.netnih.govmpg.deresearchgate.netcsic.es. The commonly observed droplet pathway involves water molecules preferentially binding to each other, with the solute acting as an anchor. In contrast, an unexpected wetting pathway involves water molecules interacting directly with the aromatic face of 3-methylcatechol, essentially "wetting" the π-surface researchgate.netnih.govmpg.deresearchgate.netcsic.es. Theoretical modeling and analyses provide insights into the non-covalent interactions governing these pathways and the associated tunneling and conversion barriers researchgate.netmpg.de. The identification of MC hydrate structures, and thus the specific wetting pathway, was facilitated by rotational spectra of isotopologues, which exhibited splittings related to methyl internal rotation and water tunneling researchgate.netnih.govmpg.de.

Elucidation of Intermolecular Interactions and Non-Covalent Bonding Phenomena

The study of 3-Methylcatechol clusters, particularly with water, reveals complex hydrogen-bonding networks researchgate.netnih.govresearchgate.net. Water molecules can form one-dimensional chains, two-dimensional rings, and even three-dimensional networks, adapting to the MC molecule to maximize favorable interactions researchgate.netnih.gov. The hydroxyl groups of MC act as both hydrogen bond donors and acceptors, while the aromatic ring can engage in π-surface interactions with water researchgate.net. The methyl group's presence minimally affects the methyl internal rotation barrier upon hydration, unlike in some other systems mdpi.com. These interactions are crucial for understanding solvation phenomena and the behavior of organic molecules in aqueous environments researchgate.netnih.gov.

Prediction of Spectroscopic Parameters and Reaction Energetics

Computational methods are vital for predicting spectroscopic parameters and reaction energetics. For 3-Methylcatechol, theoretical calculations have identified multiple low-energy conformers, aiding in the assignment of experimental rotational spectra researchgate.net. Studies on similar catecholic systems have explored cation-π interactions, where Density Functional Theory (DFT) functionals and basis sets are benchmarked against high-level ab initio calculations like CCSD(T) acs.orgacs.orgnih.gov. These benchmarks are essential for accurately predicting binding energies and understanding the influence of substituents on interaction potentials acs.orgnih.gov. While direct prediction of spectroscopic parameters for this compound is not explicitly detailed in the provided search results, the methodologies used for its parent compound, such as predicting rotational constants and conformational energies, are transferable researchgate.net. For reaction energetics, studies on the atmospheric oxidation of 3-Methylcatechol by ozone have investigated reaction mechanisms and kinetics, employing DFT calculations to determine energy barriers for various pathways mdpi.com.

Integration of Advanced Computational Chemistry Methodologies

The accurate prediction of molecular properties and reaction pathways relies heavily on the integration and validation of advanced computational chemistry methodologies.

Benchmarking and Validation of Theoretical Models for Accuracy

Benchmarking computational methods against high-level theoretical or experimental data is critical for ensuring accuracy acs.orgacs.orgnih.govnih.govohio-state.edursc.org. For catecholic systems, various DFT functionals (e.g., MN15, M06-2X-D3, ωB97XD, ωB97M-V, CAM-B3LYP-D3) have been evaluated against CCSD(T)/CBS benchmarks for their ability to accurately describe non-covalent interactions and π-stacking acs.org. These studies highlight that while some functionals offer good accuracy, their performance can be system-dependent, emphasizing the need for careful selection of theoretical models acs.orgacs.orgrsc.org. For instance, the accuracy of intermolecular interaction energies, especially for heteroatom-containing molecules, varies significantly depending on the functional and dispersion correction method employed rsc.org. Similarly, Time-Dependent Density Functional Theory (TDDFT) functionals are benchmarked for excitation energies, with some functionals showing consistent underestimation or overestimation compared to correlated ab initio methods nih.gov. The use of specific basis sets, such as triple-ζ or quadruple-ζ basis sets, is also crucial for achieving reliable results in DFT calculations acs.orgohio-state.edu.

Transition State Elucidation and Activation Energy Profiling for Chemical Reactions

Computational chemistry plays a pivotal role in elucidating transition states and profiling activation energies for chemical reactions involving molecules like 3-Methylcatechol mdpi.comacs.orgwur.nl. For example, studies on the nitration of 3-Methylcatechol have employed DFT calculations to model reaction pathways and obtain activation energies, revealing the importance of non-radical reactions acs.org. Research into the atmospheric oxidation of phenolic compounds, including 3-Methylcatechol, utilizes computational methods to determine energy barriers for hydrogen atom abstraction and radical addition reactions, providing insights into atmospheric chemistry mechanisms mdpi.com. The calculation of activation energies, often using methods like the Nudged Elastic Band (NEB) procedure or synchronous transit quasi-Newton methods, is essential for understanding reaction kinetics and mechanisms researchgate.netmdpi.comwur.nl. The deuterium (B1214612) kinetic isotope effect (KIE) can also provide valuable information about rate-determining steps, indicating whether hydrogen atom transfer or proton-coupled electron transfer is dominant nih.gov. While direct KIE studies for this compound are not detailed, the principles are well-established for similar systems nih.govmdpi.comrsc.orgnih.gov.

Applications of 3 Methylcatechol D3 in Stable Isotope Tracing Research

Tracing Carbon Fluxes in Diverse Biological Systems

Stable isotope tracers are instrumental in dissecting metabolic pathways and quantifying metabolic flux. nih.gov While ¹³C-labeled tracers are more common for directly tracking carbon backbones, deuterated tracers, particularly deuterated water (D₂O), offer a substrate-agnostic approach to investigate reactions in central carbon metabolism. osti.gov The incorporation of deuterium (B1214612) from D₂O into metabolites can reveal information about reaction reversibility and thermodynamics. osti.gov

Elucidation of Central Carbon Metabolic Pathways in Microorganisms

The study of microbial metabolism is crucial for fields ranging from biotechnology to understanding infectious diseases. Stable isotope tracing allows researchers to map how microorganisms utilize different carbon sources to fuel their growth and produce various compounds. uchicago.edu By introducing a deuterated substrate, scientists can track the deuterium label as it is incorporated into downstream metabolites. This information helps to identify active metabolic pathways and quantify the rate of conversion between metabolites. researchgate.net

For example, deuterated water (D₂O) can be used to study the reversibility of glycolytic reactions in various bacteria. osti.gov The pattern of deuterium incorporation into glycolytic intermediates provides insights into which enzymatic steps are operating near equilibrium and which are effectively irreversible, highlighting key points of metabolic regulation. osti.gov

Table 1: Illustrative Data on Deuterium Incorporation in Bacterial Glycolytic Intermediates

This table presents hypothetical data demonstrating how deuterium enrichment from D₂O in key metabolites can be used to infer pathway activity in a microorganism. Higher enrichment indicates a more active pathway for the synthesis of that metabolite.

| Metabolite | Deuterium Enrichment (%) | Implied Pathway Activity |

|---|---|---|

| Glucose-6-Phosphate | 5.2 | High |

| Fructose-6-Phosphate | 4.8 | High |

| Pyruvate (B1213749) | 8.1 | Very High |

| Lactate | 2.3 | Moderate |

Carbon Cycling and Transformation Studies in Environmental Microbiomes

Environmental microbiomes, such as those in soil and aquatic environments, play a critical role in global carbon cycling. illinois.edu These complex communities of microorganisms are responsible for the decomposition of organic matter and the production and consumption of greenhouse gases like methane (B114726). nih.gov Stable isotope tracing with deuterated compounds can be used to track carbon flow through these intricate microbial food webs. arizona.edu For instance, deuterated water can be added to a soil sample to trace the activity of methanogens, which incorporate hydrogen from water during the process of methane production. arizona.edu This allows for the quantification of methane production rates and a better understanding of the factors that control this important biogeochemical process. nih.gov

Quantitative Metabolomics Utilizing Deuterated Tracers

Quantitative metabolomics aims to measure the absolute concentrations of metabolites within a biological system. This is a challenging task due to the chemical diversity of metabolites and the complexity of biological samples. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based metabolomics. nih.gov

Mass Spectrometry-Based Isotopic Enrichment and Isotopologue Distribution Analysis

When a deuterated tracer is introduced into a biological system, it is metabolized and incorporated into various downstream compounds. Mass spectrometry can then be used to measure the extent of this incorporation, a value known as isotopic enrichment. nih.govresearchgate.net The mass spectrometer separates molecules based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, a metabolite that has incorporated deuterium will have a higher mass than its unlabeled counterpart. nih.gov

The collection of all isotopic forms of a molecule (e.g., a molecule with zero, one, two, or more deuterium atoms) is referred to as its isotopologue distribution. nih.govwikipedia.org Analyzing the isotopologue distribution of a metabolite reveals how many tracer atoms have been incorporated, providing detailed information about the metabolic pathways involved in its synthesis. nih.gov High-resolution mass spectrometry is particularly powerful as it can distinguish between different isotopologues with very small mass differences. nih.gov

Table 2: Example Isotopologue Distribution of a Hypothetical Metabolite

This table shows a sample mass spectrometry output for a metabolite with a molecular weight of 200 Da, after labeling with a deuterated tracer. The "M+n" notation refers to the mass of the isotopologue relative to the monoisotopic mass (M+0). The relative intensity indicates the abundance of each isotopologue.

| Isotopologue | Mass (Da) | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| M+0 | 200.12 | 65.0 | Unlabeled metabolite |

| M+1 (d1) | 201.13 | 25.0 | Metabolite with one deuterium atom |

| M+2 (d2) | 202.13 | 8.5 | Metabolite with two deuterium atoms |

| M+3 (d3) | 203.14 | 1.5 | Metabolite with three deuterium atoms |

Computational Correction Methodologies for Natural Isotopic Abundance

A key challenge in stable isotope tracing is that heavy isotopes occur naturally. For example, about 1.1% of all carbon atoms are the ¹³C isotope, and about 0.015% of hydrogen atoms are deuterium. This natural abundance can interfere with the measurement of isotopic enrichment from an administered tracer. semanticscholar.org Therefore, the raw data from the mass spectrometer must be corrected to account for the contribution of naturally occurring heavy isotopes. semanticscholar.orgnih.gov

Several computational algorithms and software tools have been developed to perform this natural abundance correction. mdpi.comoup.com These methods use the known natural abundance of all stable isotopes and the chemical formula of the metabolite to calculate the expected isotopologue distribution for an unlabeled molecule. researchgate.net This calculated distribution is then subtracted from the measured distribution to determine the true isotopic enrichment from the tracer. semanticscholar.org

Development and Refinement of Isotopic Tracer Methodologies

The field of stable isotope tracing is continually evolving, with ongoing efforts to develop new tracers, improve analytical techniques, and create more sophisticated data analysis methods. nih.gov Deuterated compounds play a significant role in this development. For instance, the use of deuterated derivatization agents allows for the synthesis of internal standards for a wide range of metabolites, improving the accuracy of quantitative metabolomics. nih.gov

Furthermore, novel imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), are being combined with stable isotope tracers to visualize metabolic activity at the subcellular level. nih.gov This allows researchers to see where specific metabolic processes are occurring within a cell, providing unprecedented spatial resolution. The development of methods to effectively measure deuterated tracers with these advanced imaging platforms is an active area of research. nih.gov

Implementation in In Vitro and In Vivo Model Systems (Non-Human Organisms)

The application of 3-Methylcatechol-d3 in stable isotope tracing research provides a powerful tool to elucidate the metabolic fate and flux of this compound in various biological systems. In non-human model organisms, both in vitro and in vivo approaches are utilized to track the deuterium-labeled methylcatechol through specific metabolic pathways.

In Vitro Model Systems

In vitro studies with this compound often employ microbial cultures or subcellular fractions, such as liver microsomes, to investigate its degradation and biotransformation. For instance, bacterial strains known to metabolize aromatic compounds, such as Pseudomonas putida, serve as excellent model systems. When these microorganisms are cultured in the presence of this compound, the deuterium label can be traced into downstream metabolites of the catechol degradation pathway.

One of the primary metabolic routes for 3-methylcatechol (B131232) in these bacteria is the meta-cleavage pathway. The initial step involves the ring cleavage of 3-methylcatechol by the enzyme catechol 2,3-dioxygenase. By using this compound, researchers can quantify the rate of this reaction and the subsequent flow of the deuterium label through the pathway. Analysis of the isotopic enrichment in key intermediates allows for a detailed understanding of the pathway's kinetics and regulation.

Below is a hypothetical data table illustrating the results of an in vitro study where Pseudomonas putida is incubated with this compound. The table shows the isotopic enrichment in key metabolites of the meta-cleavage pathway over time, as determined by mass spectrometry.

| Metabolite | Time (minutes) | Isotopic Enrichment (%) |

|---|---|---|

| 2-Hydroxy-6-oxohepta-2,4-dienoate | 5 | 95.2 |

| 2-Hydroxy-6-oxohepta-2,4-dienoate | 15 | 88.5 |

| 2-Hydroxy-6-oxohepta-2,4-dienoate | 30 | 75.3 |

| 2-Oxopent-4-enoate | 5 | 10.1 |

| 2-Oxopent-4-enoate | 15 | 35.8 |

| 2-Oxopent-4-enoate | 30 | 60.2 |

| Acetaldehyde | 5 | 5.4 |

| Acetaldehyde | 15 | 28.9 |

| Acetaldehyde | 30 | 55.7 |

| Pyruvate | 5 | 2.1 |

| Pyruvate | 15 | 15.6 |

| Pyruvate | 30 | 40.3 |

In Vivo Model Systems (Non-Human)

In non-human in vivo models, such as rodents or ruminants, this compound can be administered to trace its systemic metabolism, distribution, and excretion. For example, in dairy cows, where related compounds like 4-methylcatechol (B155104) have been identified as metabolites of dietary compounds, this compound could be used to study the role of gut microbiota and host enzymes in catechol metabolism. nih.govnih.gov Following administration, biological samples such as plasma, urine, and feces can be collected over time to analyze for the presence of deuterated metabolites.

This approach allows researchers to understand the bioavailability of 3-methylcatechol and identify the major metabolic transformations it undergoes in a whole-organism context. The detection of deuterated glucuronide and sulfate (B86663) conjugates in urine, for instance, would provide evidence for phase II metabolism in the liver.

Advanced Data Analysis, Metabolic Flux Modeling, and Network Reconstruction

The data generated from stable isotope tracing studies with this compound are amenable to advanced computational analysis to provide a quantitative understanding of metabolic dynamics. rsc.orgwikipedia.org This involves metabolic flux analysis (MFA), which is a powerful technique for calculating the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgnih.gov

By tracking the incorporation and distribution of the deuterium label from this compound into downstream metabolites, MFA can elucidate the activity of specific metabolic pathways. researchgate.netmdpi.com The isotopic enrichment data, such as that presented in the hypothetical in vitro table above, serves as a key input for MFA models. These models are based on the stoichiometry of the known metabolic network and use the isotopic labeling patterns to constrain the possible flux distributions.

The primary steps in this advanced data analysis include:

Isotopomer Distribution Analysis: Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is used to measure the mass distribution of metabolites, which reveals the extent of deuterium incorporation.

Flux Estimation: Computational algorithms are then employed to estimate the intracellular metabolic fluxes that best explain the experimentally measured isotopomer distributions.

Metabolic Network Reconstruction: The calculated fluxes can be used to refine and validate existing metabolic models or to reconstruct metabolic networks. This provides a systems-level view of how the organism metabolizes 3-methylcatechol.

For example, in the context of the microbial degradation of 3-methylcatechol, MFA can determine the relative contributions of different branches of the degradation pathway and how these fluxes are altered in response to genetic or environmental perturbations.

Below is a hypothetical data table representing the output of a metabolic flux analysis study in Pseudomonas putida fed with this compound. The table shows the calculated fluxes for key reactions in the meta-cleavage pathway.

| Reaction | Enzyme | Calculated Flux (μmol/gDW/h) |

|---|---|---|

| 3-Methylcatechol → 2-Hydroxy-6-oxohepta-2,4-dienoate | Catechol 2,3-dioxygenase | 150.5 ± 12.3 |

| 2-Hydroxy-6-oxohepta-2,4-dienoate → 2-Hydroxymuconic semialdehyde | 2-Hydroxy-6-oxohepta-2,4-dienoate hydrolase | 135.2 ± 11.8 |

| 2-Hydroxymuconic semialdehyde → 2-Oxopent-4-enoate + Acetaldehyde | 2-Hydroxymuconic semialdehyde dehydrogenase | 120.7 ± 10.5 |

| 2-Oxopent-4-enoate → Pyruvate + Acetaldehyde | 4-Hydroxy-2-oxovalerate aldolase | 110.4 ± 9.7 |

Through these advanced analytical and computational approaches, the use of this compound as a stable isotope tracer provides deep insights into the metabolic pathways it enters, enabling a quantitative understanding of cellular metabolism.

Biomarker Research Applications of 3 Methylcatechol and Its Metabolites in Non Human Biological Systems

Detection and Analysis in Natural Organisms

3-Methylcatechol (B131232) has been identified in diverse natural settings, highlighting its widespread occurrence and biological relevance.

3-Methylcatechol has been detected in certain plant species and is associated with insect-related environments. For instance, it has been reported in Verbascum lychnitis and the insect Apis cerana nih.gov. Furthermore, 3-methylcatechol is known to contribute to aerosols generated by the combustion of wood, suggesting its natural formation and presence in environmental matrices wikipedia.org. Its association with insect-infested areas has also been noted cornell.edu.

Table 7.1.1: Occurrence of 3-Methylcatechol in Natural Organisms and Environments

| Organism/Environment | Role/Context | Reference |

| Verbascum lychnitis | Identified compound | nih.gov |

| Apis cerana | Identified compound | nih.gov |

| Wood Combustion Aerosols | Contributes to atmospheric aerosols | wikipedia.org |

| Insect-infested areas | Associated environmental context | cornell.edu |

3-Methylcatechol is frequently characterized as a xenobiotic metabolite produced by various microorganisms, particularly those involved in the degradation of environmental pollutants. It serves as a key intermediate in the metabolic pathways of several aromatic compounds.

Degradation of Nitroaromatic Compounds: Bacteria capable of degrading nitroaromatic compounds, such as those found in pesticide-contaminated soil, can produce 3-methylcatechol as a xenobiotic metabolite nih.govcontaminantdb.caebi.ac.ukebi.ac.uk. For example, Rhodococcus sp. strain ZWL3NT utilizes 3-nitrotoluene (B166867), with 3-methylcatechol identified as a key metabolite in its degradation pathway ebi.ac.uk.

Degradation of Toluene (B28343) and DEET: Pseudomonas putida DTB metabolizes N,N-diethyl-m-toluamide (DEET) via 3-methylbenzoate, which is subsequently converted to 3-methylcatechol, entering a meta ring cleavage pathway nih.gov. Similarly, P. veronii converts toluene through intermediates like 3-methylcatechol during its degradation process nih.gov.

Enzymatic Activity: Microorganisms employ enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase to break down 3-methylcatechol, often via extradiol or intradiol cleavage pathways wikipedia.orgebi.ac.ukasm.orgresearchgate.net. These enzymes are crucial for detoxifying and metabolizing aromatic compounds.

Metabolic Indicator: 3-Methylcatechol can serve as an indicator of the metabolizing performance of bacteria when exposed to BTX (benzene, toluene, xylene) compounds researchgate.net.

Table 7.1.2: Microbial Metabolism and Indicator Roles of 3-Methylcatechol

| Microbial Process/Role | Organism/Context | Key Pathway/Enzyme | Reference |

| Xenobiotic Metabolite Production | Degradation of nitroaromatic compounds (e.g., 3-nitrotoluene) | Key intermediate; utilized by Rhodococcus sp. ZWL3NT | contaminantdb.caebi.ac.uk |

| Xenobiotic Metabolite Production | Degradation of DEET (N,N-diethyl-m-toluamide) | Intermediate in meta ring cleavage pathway; utilized by Pseudomonas putida DTB | nih.gov |

| Xenobiotic Metabolite Production | Degradation of toluene | Intermediate in degradation pathway; utilized by P. veronii | nih.gov |

| Substrate for Aromatic Ring Cleavage | Degradation of catechols and methylcatechols | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase (intradiol/extradiol cleavage) | wikipedia.orgebi.ac.ukasm.orgresearchgate.net |

| Indicator of Metabolic Performance | Bacterial metabolism of BTX compounds | Reflects bacterial catabolic activity | researchgate.net |

| Biotransformation Product from Cresols | Enzymatic conversion by Toluene 4-monooxygenase (T4MO) | Oxidation of o-cresol (B1677501) to 3-methylcatechol | nih.gov |

Metabolomic Profiling for Non-Human Biological States

Metabolomics, the study of small molecules in biological systems, leverages compounds like 3-methylcatechol and its derivatives to understand physiological states and responses to environmental changes.

Stable isotope-labeled compounds, such as 3-Methylcatechol-d3, are indispensable tools in metabolomic research for accurate metabolite identification and quantification. These labeled analogues serve as internal standards in mass spectrometry-based analyses, compensating for variations in sample preparation, ionization efficiency, and matrix effects . The availability of this compound scbt.com facilitates its use in targeted metabolomic studies, enabling precise measurement of endogenous 3-methylcatechol levels.

Table 7.2.1: Role of Labeled Analogues in Metabolomics

| Application Area | Labeled Compound Example | Analytical Technique | Purpose | Reference |

| Metabolite Quantification | This compound | Mass Spectrometry | Internal standard for accurate quantification, compensating for analytical variability. | scbt.com |

| Metabolomic Profiling | Deuterated compounds (general) | Mass Spectrometry | Identification and quantification of endogenous and exogenous metabolites in biological samples. | nih.govplos.orgnih.govfrontiersin.orgbiorxiv.orgsemanticscholar.org |

| Biomarker Discovery | Labeled metabolites | Mass Spectrometry | Enhances sensitivity and specificity for identifying metabolites indicative of specific biological states. | nih.govplos.orgnih.govfrontiersin.orgbiorxiv.orgsemanticscholar.org |

Metabolomic profiling, often employing labeled internal standards, can reveal significant correlations between metabolite levels and various biological states or environmental exposures in non-human systems. While direct studies correlating 3-methylcatechol with specific perturbations in non-human systems are emerging, related catechol derivatives and their conjugates have been identified as biomarkers.

Dietary Intake Biomarkers: Metabolites such as 3-methylcatechol sulfate (B86663) have been identified as potential biomarkers for the consumption of specific food products, like whole grain wheat nih.gov. This highlights how metabolic products can reflect dietary intake.

Environmental Exposure Indicators: Studies investigating the effects of environmental chemicals often identify altered levels of phenol (B47542) sulfonation pathways and related metabolites, including catechol sulfates plos.orgsemanticscholar.org. These changes can correlate with developmental stages and exposure levels, suggesting their utility as indicators of environmental impact.

Physiological State Indicators: In equine muscle metabolomics, related compounds like 4-methylcatechol (B155104) sulfate have been detected, indicating the broader application of catechol metabolites in characterizing physiological states frontiersin.org. Similarly, 4-methylcatechol has been observed in gut metabolomics studies related to disease models frontiersin.org.

General Metabolomic Applications: Metabolomics platforms, by systematically identifying and quantifying small molecules, provide a comprehensive view of biochemical fluxes. This allows for the quantitative assessment of metabolites that are indicative of unusual biological or environmental perturbations nih.govnih.govbiorxiv.orgsemanticscholar.org.

Table 7.2.2: Examples of Metabolomic Biomarker Applications (including related compounds)

| Biomarker/Metabolite | Biological System/Context | Perturbation/State | Role/Finding | Reference |

| 3-Methylcatechol sulfate | Various (e.g., human urine) | Whole grain wheat consumption | Identified as a biomarker for dietary intake. | nih.gov |

| Catechol sulfate | Rat blood (prepubertal) | Exposure to environmental chemicals (DEP) | Levels correlated with inorganic sulfate and affected by chemical exposure, indicating perturbation in sulfonation pathways. | plos.orgsemanticscholar.org |

| 4-Methylcatechol sulfate | Equine muscle | Breed differences | Detected as part of the xenobiotic super pathway activity, suggesting its role in characterizing physiological states. | frontiersin.org |

| 4-Methylcatechol | Gut metabolomics (in mouse model) | Alzheimer's disease model | Observed to be modulated by an intervention, indicating its relevance in complex biological states. | frontiersin.org |

| General Metabolomic Profiling | Various biological samples (blood, urine, etc.) | Physiological/Environmental Perturbations | Comprehensive analysis to quantitatively assess biochemical fluxes and metabolites indicative of changes. | nih.govnih.govbiorxiv.orgsemanticscholar.org |

Future Directions and Emerging Research Avenues for 3 Methylcatechol D3 Studies

Integration of Multi-Omics Data for Comprehensive Metabolic Insights

The use of stable isotope-labeled compounds like 3-Methylcatechol-d3 is foundational to advanced metabolomics research. nih.govnumberanalytics.comnih.gov Future research will increasingly integrate multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of metabolic pathways. nih.govnih.govmdpi.com In this context, this compound serves as a critical tool for accurately quantifying the flux of 3-methylcatechol (B131232), a key intermediate in the biodegradation of common environmental pollutants like toluene (B28343) and cresols. researchgate.netjst.go.jpnih.gov

By combining precise metabolite quantification, enabled by isotope-labeling, with data on gene expression and protein abundance, researchers can gain unprecedented insights into how organisms respond to environmental stressors and metabolize xenobiotic compounds. nih.gov For instance, a multi-omics approach could elucidate how the expression of specific genes, such as those encoding for catechol 1,2-dioxygenase, is regulated in the presence of toluene, and how this, in turn, affects the concentration of 3-methylcatechol in the cell. wikipedia.org This integrated approach holds the potential to identify novel metabolic pathways and regulatory networks. nih.gov

Future studies are expected to utilize advanced analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), to analyze the incorporation of stable isotopes into metabolites. numberanalytics.comnih.gov This will allow for the tracing of metabolic pathways in real-time and at the single-cell level, providing a dynamic view of cellular metabolism. biorxiv.org

Advanced Bioremediation Strategies Employing 3-Methylcatechol Degradation Pathways

3-Methylcatechol is a central intermediate in the aerobic degradation pathways of aromatic hydrocarbons like toluene, o-xylene, and m-xylene (B151644). jst.go.jpnih.gov Understanding and optimizing the microbial degradation of these pollutants is a key focus of environmental biotechnology. Future research will focus on developing advanced bioremediation strategies by harnessing the enzymes and microorganisms involved in the 3-methylcatechol degradation pathway.

A critical enzyme in this pathway is catechol 2,3-dioxygenase (TodE), which is responsible for the ring cleavage of 3-methylcatechol. igem.org However, the accumulation of intermediates like 3-methylcatechol can be toxic to microorganisms, limiting the efficiency of bioremediation. jst.go.jpresearchgate.net Future research will aim to engineer more robust and efficient microbial strains for bioremediation. This can be achieved through techniques such as:

Directed evolution and protein engineering of key enzymes like catechol 2,3-dioxygenase to enhance their catalytic activity and stability, and to reduce product inhibition.

Metabolic engineering of microorganisms to optimize the flux through the degradation pathway and prevent the accumulation of toxic intermediates.

Synthetic biology approaches to construct novel microbial consortia with complementary metabolic capabilities for the complete mineralization of complex pollutant mixtures.

The table below summarizes key enzymes involved in the degradation of toluene to 3-methylcatechol and its subsequent breakdown.

| Enzyme | Gene | Reaction |

| Toluene Dioxygenase | todC1C2BA | Toluene → cis-Toluene dihydrodiol |

| Dihydrodiol Dehydrogenase | todD | cis-Toluene dihydrodiol → 3-Methylcatechol |

| Catechol 2,3-Dioxygenase | todE | 3-Methylcatechol → 2-Hydroxy-6-oxo-2,4-heptadienoate |

Development of Novel Biocatalysts for Sustainable Catechol Production